Methyl 2-(6-hydroxybenzofuran-3-yl)acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-hydroxybenzofuran-3-yl)acetate typically involves the esterification of 6-hydroxybenzofuran-3-ylacetic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-hydroxybenzofuran-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 6-oxo-benzofuran-3-ylacetic acid.
Reduction: Formation of 6-hydroxybenzofuran-3-ylmethanol.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Methyl 2-(6-hydroxybenzofuran-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(6-hydroxybenzofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzofuran ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(7-hydroxybenzofuran-3-yl)acetate: Similar structure but with the hydroxyl group at the 7-position.
Methyl 2-(6-methoxybenzofuran-3-yl)acetate: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
Methyl 2-(6-hydroxybenzofuran-3-yl)acetate is unique due to the specific positioning of the hydroxyl group, which influences its chemical reactivity and biological activity. This compound’s distinct structure allows for specific interactions with biological targets, making it valuable in various research applications .
Properties
CAS No. |
726174-52-3 |
---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
methyl 2-(6-hydroxy-1-benzofuran-3-ylidene)acetate |
InChI |
InChI=1S/C11H10O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-5,12H,6H2,1H3 |
InChI Key |
WAYZUAFLMLFPIM-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=COC2=C1C=CC(=C2)O |
Canonical SMILES |
COC(=O)C=C1COC2=C1C=CC(=C2)O |
solubility |
not available |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.